molecular formula C12H17NS B2662588 4-(2-Methylbenzyl)thiomorpholine CAS No. 331976-18-2

4-(2-Methylbenzyl)thiomorpholine

Cat. No.: B2662588
CAS No.: 331976-18-2
M. Wt: 207.34
InChI Key: PSGMZFKEMBBBOA-UHFFFAOYSA-N
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Description

4-(2-Methylbenzyl)thiomorpholine is an organic compound with the molecular formula C12H17NS. It is a thiomorpholine derivative where the thiomorpholine ring is substituted with a 2-methylbenzyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylbenzyl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzyl)thiomorpholine involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the benzyl group can participate in hydrophobic interactions with biological membranes, affecting the compound’s distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylbenzyl)thiomorpholine is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-11-4-2-3-5-12(11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMZFKEMBBBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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